2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one
Description
Historical Context and Development
The thieno[3,2-d]pyrimidine scaffold originated from efforts to develop purine analogues with improved pharmacokinetic and pharmacodynamic properties. Early work in the 1970s explored fused heterocyclic systems as nucleic acid antimetabolites, with thienopyrimidines gaining attention due to their stability and synthetic adaptability. By the 2000s, advances in combinatorial chemistry enabled systematic modifications of the core structure, leading to derivatives with potent kinase inhibitory activity. For example, thieno[3,2-d]pyrimidines were identified as dual inhibitors of focal adhesion kinase (FAK) and FMS-like tyrosine kinase 3 (FLT3), demonstrating efficacy in metastatic cancer models. The introduction of electron-withdrawing substituents, such as chloromethyl groups, further expanded their application in covalent drug design, as seen in JAK3 inhibitors targeting B-cell lymphoma.
Significance in Medicinal Chemistry Research
Thieno[3,2-d]pyrimidines occupy a unique niche in drug discovery due to their ability to interact with ATP-binding pockets of kinases while resisting metabolic degradation. Their planar structure facilitates π-π stacking interactions with aromatic residues in kinase domains, as evidenced by crystallographic studies of FAK inhibitors. Additionally, the sulfur atom in the thiophene ring enhances membrane permeability compared to oxygen-containing analogues. Recent innovations include hybrid molecules combining thienopyrimidine cores with acrylamide warheads, enabling covalent inhibition of resistant kinase mutants. The scaffold’s adaptability is further illustrated by its role in targeting DNA damage response pathways via ATR kinase inhibition, showing synthetic lethality in cancers with homologous recombination deficiencies.
Research Objectives in Investigating 2-(Chloromethyl)-6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one
The specific derivative this compound is investigated for three primary objectives:
- Optimizing Kinase Selectivity : The 4-methoxyphenyl group at position 6 may sterically hinder off-target interactions, as demonstrated in analogues showing >100-fold selectivity for ATR over related kinases.
- Enabling Covalent Modification : The chloromethyl group at position 2 serves as a reactive handle for forming covalent bonds with cysteine residues in kinase active sites, a strategy validated in JAK3 inhibitors.
- Improving Solubility : The methoxy substituent enhances hydrophilicity compared to unsubstituted phenyl groups, addressing a common limitation of thienopyrimidine-based drugs.
Structural Significance in Drug Discovery
The compound’s structure integrates two pharmacophoric elements critical for modern drug design:
- Chloromethyl Group : This electrophilic moiety enables irreversible inhibition of kinases with non-catalytic cysteines, circumventing resistance mutations that impair non-covalent binding.
- 4-Methoxyphenyl Substituent : Positioned at the solvent-exposed region of the kinase ATP pocket, this group modulates selectivity by avoiding steric clashes with conserved gatekeeper residues.
Table 1: Structural Features and Their Functional Roles
The ketone at position 4 forms hydrogen bonds with kinase backbone amides, a feature conserved across multiple inhibitor classes. Synthetic routes to this derivative often involve cyclocondensation of 3-aminothiophene precursors with dimethylformamide dimethyl acetal (DMF-DMA), followed by functionalization at positions 2 and 6.
Properties
IUPAC Name |
2-(chloromethyl)-6-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-19-9-4-2-8(3-5-9)11-6-10-13(20-11)14(18)17-12(7-15)16-10/h2-6H,7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUDIMYKVDCTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC(=N3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325644 | |
| Record name | 2-(chloromethyl)-6-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680640 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
875156-68-6 | |
| Record name | 2-(chloromethyl)-6-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using formaldehyde and hydrochloric acid or other chloromethylating agents under acidic conditions.
Attachment of the Methoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction between a boronic acid derivative of 4-methoxyphenyl and the thieno[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfoxides or sulfones, and reduction reactions to modify the thieno[3,2-d]pyrimidine core.
Coupling Reactions: The methoxyphenyl group can be involved in further functionalization through coupling reactions like Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Various biaryl or heteroaryl derivatives.
Scientific Research Applications
Overview
2-(Chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one is a compound with significant potential in various fields, particularly in medicinal chemistry. Its structure allows for diverse chemical reactions and interactions, making it a valuable intermediate in the synthesis of bioactive molecules.
Pharmaceutical Development
This compound is primarily investigated for its potential as a therapeutic agent. Its structural features are conducive to the development of:
- Anticancer agents: Research indicates that derivatives of this compound may exhibit cytotoxic properties against various cancer cell lines.
- Antimicrobial agents: The thieno[3,2-d]pyrimidine scaffold has shown promise in developing antibiotics and antifungal agents.
Biological Research
The compound serves as a tool in biological studies to explore:
- Enzyme inhibition: It can be used to study the inhibition of specific enzymes related to disease mechanisms.
- Signal transduction pathways: Its derivatives may be employed to investigate cellular signaling pathways affected by certain diseases.
Material Science
The unique properties of this compound allow it to be utilized in:
- Polymer synthesis: It can act as a monomer or crosslinking agent in creating advanced materials with desirable mechanical properties.
- Coatings: Its incorporation into coatings can enhance durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Position 2 Modifications
Position 6 Modifications
Physicochemical and Structural Comparisons
Structure-Activity Relationship (SAR) Trends
- Position 2: Chloromethyl enhances electrophilicity for covalent interactions but may reduce selectivity . Bulky substituents (e.g., tert-butylamino) decrease activity, suggesting steric hindrance .
- Position 6 :
Biological Activity
The compound 2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one is a member of the thienopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a thieno[3,2-d]pyrimidine core with a chloromethyl and a methoxyphenyl substituent, which contribute to its biological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁ClN₂O₂S |
| Molecular Weight | 292.76 g/mol |
| InChI Key | POQSONIXXQIFSS-UHFFFAOYSA-N |
| SMILES Representation | COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)Cl |
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity . In particular, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Case Study: Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of various thienopyrimidine derivatives against E. coli, Bacillus subtilis, and fungi such as Candida albicans. The results demonstrated that certain derivatives showed inhibition zones ranging from 10 mm to 25 mm, indicating potent antimicrobial effects .
Anticancer Activity
Thienopyrimidine compounds have also been investigated for their anticancer properties . The ability to inhibit specific kinases involved in cancer cell proliferation has been a focal point in research.
Mechanism of Action
- These compounds may act as kinase inhibitors , blocking pathways essential for tumor growth and survival. For instance, some derivatives have shown promise in inhibiting epidermal growth factor receptor (EGFR) activity, which is crucial in various cancers .
Other Biological Activities
In addition to antimicrobial and anticancer activities, thienopyrimidines have been explored for their anti-inflammatory properties. The inhibition of myeloperoxidase (MPO), an enzyme linked to inflammatory responses, has been a significant area of research.
Research Findings
- A study highlighted that specific thienopyrimidine derivatives exhibited selective inhibition of MPO, suggesting potential therapeutic applications in treating inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological efficacy.
Synthetic Routes
- Starting Materials : Commonly derived from substituted pyrimidines.
- Reactions : Involves cyclization reactions under controlled conditions to form the thieno[3,2-d]pyrimidine core.
Structure-Activity Relationship
- Modifications at the methoxy or chloromethyl positions can significantly impact biological activity. For example, substituents that enhance lipophilicity may improve cellular uptake and efficacy against target pathogens or cancer cells.
Q & A
Q. What are the established synthetic routes for 2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one, and how is its structural identity validated?
- Methodological Answer : The synthesis typically involves reductive amination of a thieno[3,2-d]pyrimidine aldehyde intermediate with 4-methoxyaniline, using sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions (pH ~6) . For example, analogues with chlorophenyl substituents (e.g., compound 4d in ) are synthesized via similar protocols, yielding 72%–89% with purification via flash chromatography. Structural validation relies on:
Q. Which spectroscopic techniques are critical for distinguishing regioisomers in thieno[3,2-d]pyrimidin-4(1H)-one derivatives?
- Methodological Answer : Key techniques include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in fused-ring systems. For example, thiophene-proton couplings (J = 2.6–8.8 Hz) confirm regiochemistry .
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3200–3400 cm⁻¹ for primary amines) .
- X-ray Crystallography : Resolves ambiguity in substituent orientation (e.g., dihedral angles between thiophene and pyrimidine rings) .
Advanced Research Questions
Q. How should researchers design in vitro assays to evaluate dihydrofolate reductase (DHFR) inhibition by this compound, and what are common sources of variability?
- Methodological Answer : Assay design considerations:
- Enzyme Source : Use recombinant human DHFR (IC50 comparisons require standardized enzyme activity) .
- Substrate Concentration : Optimize dihydrofolate levels (Km ~1–5 µM) to avoid substrate inhibition .
- Controls : Include methotrexate (positive control) and vehicle (DMSO <0.1%) .
Variability Sources : - Compound Solubility : Use DMSO stocks with sonication to prevent aggregation.
- pH Sensitivity : Maintain assay buffer at pH 7.4 ± 0.1 .
Q. What strategies enhance target selectivity in structural analogs of this compound, and how do substituent positions influence bioactivity?
- Methodological Answer : Strategies include:
- Halogenation : Chlorine/methoxy groups at the 6-position (e.g., 4-chlorophenyl in compound 10d) improve kinase inhibition (IC50 <100 nM for EGFR) .
- Aminoalkylation : 3-Aminopyrrolidine substituents (e.g., in ) enhance solubility and receptor binding via H-bonding .
Substituent Effects : - Para-Methoxy (4-position) : Increases metabolic stability but reduces polarity .
- Chloromethyl (2-position) : Enhances electrophilicity for covalent binding but risks off-target reactivity .
Q. How can researchers resolve contradictions in synthetic yields reported for thieno[3,2-d]pyrimidin-4(1H)-one derivatives?
- Methodological Answer : Contradictions often arise from:
- Oxidant Choice : Dess-Martin periodinane (91% yield) outperforms ceric ammonium nitrate in aldehyde intermediate synthesis .
- Purification Methods : Flash chromatography (95:5 DCM/MeOH) vs. recrystallization may alter yields by 10%–15% .
Optimization Steps : - Reaction Monitoring : Use TLC/HPLC to identify incomplete reactions (e.g., residual aldehyde in ).
- Inert Atmosphere : Argon/N2 prevents oxidation of amine intermediates .
Q. What computational approaches predict binding interactions of this compound with biological targets, and how do these models inform experimental design?
- Methodological Answer : Approaches include:
- Molecular Docking (AutoDock Vina) : Predicts binding poses in DHFR (e.g., hydrogen bonds with Asp27 and Leu22) .
- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories .
Model Limitations : - Force Field Accuracy : CHARMM36 vs. AMBER may vary in predicting halogen bond strengths .
- Solvation Effects : Implicit solvent models underestimate entropy changes in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
